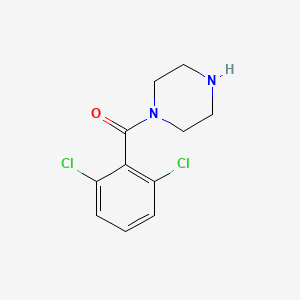

1-(2,6-Dichlorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYMWDPEXIEMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Piperazine Scaffolds in Drug Discovery Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its frequent appearance in the molecular structures of a wide array of therapeutic agents. nih.govresearchgate.net The utility of the piperazine moiety is rooted in its unique physicochemical properties. researchgate.nettandfonline.com Its two nitrogen atoms can be functionalized, allowing for the modulation of properties like solubility and basicity, which in turn can improve a drug candidate's pharmacokinetic profile. tandfonline.comnih.gov

The chemical reactivity of the piperazine ring makes it a versatile linker or central scaffold for constructing complex molecules designed to interact with specific biological targets. tandfonline.com This adaptability has led to the incorporation of piperazine in drugs developed for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.netnih.gov For instance, numerous piperazine derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. researchgate.netnih.gov The structural flexibility of the piperazine ring can also be constrained by integrating it into more complex polycyclic systems, offering another avenue for refining its interaction with biological macromolecules. tandfonline.com

Rationale for Academic Research on 1 2,6 Dichlorobenzoyl Piperazine Derivatives

Established Synthetic Pathways for 1-(2,6-Dichlorobenzoyl)piperazine

The synthesis of 1-(2,6-dichlorobenzoyl)piperazine is a multi-stage process that hinges on the initial formation of the core piperazine heterocycle, followed by the specific and controlled introduction of the 2,6-dichlorobenzoyl group.

Formation of the Piperazine Ring System

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a foundational structural motif. Its synthesis can be achieved through various established chemical routes. A common industrial and laboratory approach involves the cyclization of ethylenediamine (B42938) or its derivatives. For instance, anhydrous piperazine can be synthesized from ethylenediamine using zeolite catalysts under high temperature and pressure, with typical pilot-scale conditions being a reaction temperature of 360°C. researchgate.net

Alternative methods for constructing the piperazine skeleton include:

Cyclization of Diamine Precursors : Linear diamines can be cyclized to form the piperazine ring, a strategy that also allows for the introduction of substituents on the carbon atoms of the ring. nih.govnih.gov

Reductive Cyclization : A versatile method involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines. These intermediates then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govresearchgate.net

Transition-Metal-Catalyzed Cyclization : Palladium-catalyzed reactions can be used to form the six-membered nitrogen heterocycle through processes like the Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

From Iminodiacetic Acid : The condensation of iminodiacetic acid derivatives with primary amines provides another pathway to the piperazine core, often leading to piperazine-2,6-dione (B107378) structures that can be further modified. researchgate.net

The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Regioselective Introduction of the 2,6-Dichlorobenzoyl Moiety

The critical step in synthesizing the target compound is the regioselective acylation of the piperazine ring to yield a mono-substituted product. Since piperazine possesses two reactive secondary amine groups, direct acylation can lead to a mixture of mono- and di-acylated products. To achieve high selectivity for 1-(2,6-Dichlorobenzoyl)piperazine, several strategies are employed.

One of the most direct methods is the reaction of an excess of piperazine with 2,6-dichlorobenzoyl chloride. The use of excess piperazine favors mono-acylation. A more controlled approach involves the use of a protecting group. nih.gov The tert-butyloxycarbonyl (Boc) group is commonly used, where one nitrogen atom of piperazine is first protected to form N-Boc-piperazine. nih.govambeed.com The remaining free secondary amine can then be cleanly acylated with 2,6-dichlorobenzoyl chloride.

Another effective technique is to reduce the nucleophilicity of one nitrogen atom by using a piperazine salt. For example, reacting piperazine dihydrochloride (B599025) or piperazine monoacetate with an alkylating or acylating agent can yield the mono-substituted product with high efficiency. nih.govgoogle.com A specific reported synthesis involves reacting 1-(2-pyrazinyl)piperazine with 2,6-dichlorophenylisocyanate in anhydrous ether, demonstrating the use of an activated carboxylic acid derivative to form the amide bond. prepchem.com

Table 1: Key Reagents in the Synthesis of 1-(2,6-Dichlorobenzoyl)piperazine

| Reagent Name | Role in Synthesis |

| Piperazine | The core heterocyclic starting material. |

| 2,6-Dichlorobenzoyl chloride | The acylating agent that introduces the desired moiety. |

| N-Boc-piperazine | A protected intermediate used for selective mono-acylation. |

| 2,6-Dichlorophenylisocyanate | An alternative activated reagent for forming the amide linkage. prepchem.com |

| Triethylamine / DIEA | Base used to scavenge HCl produced during acylation. |

Purification and Isolation Techniques for Research Scale

On a research scale, the purification and isolation of 1-(2,6-dichlorobenzoyl)piperazine and its intermediates rely on standard laboratory techniques. After the reaction is complete, a typical workup involves neutralizing any acid by-products, followed by extraction of the product into an organic solvent.

Common purification methods include:

Crystallization/Recrystallization : This is a highly effective method for obtaining pure crystalline solids. The crude product can be dissolved in a suitable hot solvent (such as ethanol) and allowed to cool, whereupon the purified compound crystallizes out. prepchem.com

Column Chromatography : Silica (B1680970) gel column chromatography is extensively used to separate the desired mono-acylated product from unreacted starting materials, the di-acylated by-product, and other impurities. researchgate.net

Acid-Base Extraction : The basic nature of the free piperazine nitrogen allows for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove non-basic impurities. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent. orgsyn.org

Precipitation as a Salt : The product can be precipitated from a solution as a salt, such as a hydrochloride salt, which can then be filtered and washed. orgsyn.org The free base is regenerated by treatment with a base.

Strategies for the Synthesis of Analogues and Derivatives

The 1-(2,6-dichlorobenzoyl)piperazine scaffold is a valuable starting point for creating a library of related compounds. Derivatization can occur at the free N-H of the piperazine ring or by modifying the aromatic ring.

N-Alkylation and N-Acylation Approaches

The secondary amine at the N4 position of 1-(2,6-dichlorobenzoyl)piperazine is a reactive handle for further functionalization through N-alkylation and N-acylation reactions. researchgate.netorganic-chemistry.orgthieme-connect.com

N-Alkylation : This can be achieved through several methods. One common approach is reductive amination, which involves reacting the parent compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov A second method is direct alkylation using an alkyl halide (e.g., an alkyl bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netnih.govresearchgate.net

N-Acylation : Similar to alkylation, the N4 position can be acylated by reacting it with acyl chlorides or anhydrides. This introduces a second acyl group onto the piperazine ring. A related reaction is sulfonylation, where reaction with a sulfonyl chloride (e.g., dansyl chloride or tosyl chloride) yields the corresponding piperazine sulfonamide. nih.gov

Table 2: Examples of N-Alkylation Reactions on Piperazine Scaffolds

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

| N-Acetylpiperazine | 1-Bromobutane | Alkylation | N-Butyl-N'-acetylpiperazine | researchgate.net |

| Secondary Amine (Piperazine derivative) | Boc-protected piperidinyl aldehydes | Reductive Amination | N-alkylated piperazine | nih.gov |

| 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine | (Bromomethyl)cyclopropane, DIEA | Alkylation | N-cyclopropylmethyl piperazine | researchgate.net |

Modification of the Dichlorophenyl Ring

Direct modification of the 2,6-dichlorophenyl ring after it has been incorporated is synthetically challenging. The two electron-withdrawing chlorine atoms and the deactivating effect of the carbonyl group make the ring resistant to standard electrophilic aromatic substitution.

Therefore, the synthesis of analogues with variations on the phenyl ring is almost exclusively accomplished by using differently substituted starting materials. mdpi.com Instead of beginning with 2,6-dichlorobenzoyl chloride, a diverse range of analogues can be synthesized by employing other substituted benzoyl chlorides or benzoic acids. For example, using 2-chloro-6-fluorobenzoyl chloride or 2,6-dimethylbenzoyl chloride would lead to the corresponding 1-(2-chloro-6-fluorobenzoyl)piperazine (B2465402) or 1-(2,6-dimethylbenzoyl)piperazine, respectively. This modular approach allows for systematic exploration of structure-activity relationships by varying the substituents on the aromatic ring.

While direct C-H functionalization techniques on heterocycles are an emerging area of research, they are not commonly applied for this type of late-stage modification due to issues with regioselectivity and the electronic nature of the dichlorinated ring. nsf.govmdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimal three-dimensional arrangement of atoms in a molecule and its corresponding energy. For 1-(2,6-Dichlorobenzoyl)piperazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), are employed to model its structure. mdpi.comresearchgate.net

The molecular geometry is defined by several key features. The piperazine (B1678402) ring typically adopts a thermodynamically stable chair conformation. The 2,6-dichloro-substituted benzoyl group introduces significant steric hindrance due to the ortho-chlorine atoms. This steric clash restricts the rotation around the amide bond connecting the benzoyl group to the piperazine nitrogen. Furthermore, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group significantly influences the electron density distribution across the entire molecule.

DFT calculations can precisely compute geometric parameters and electronic properties, which are summarized in the table below.

| Parameter | Typical Predicted Value/Characteristic | Significance |

| Piperazine Conformation | Chair form | The most stable, lowest energy conformation for the piperazine ring. |

| Dihedral Angle (Phenyl-CO) | Near-planar | The amide bond has partial double-bond character, enforcing a planar arrangement of the adjacent atoms. |

| Dihedral Angle (CO-N-C) | Restricted rotation | Steric hindrance from ortho-chlorine atoms creates a high energy barrier for rotation, favoring a specific orientation of the phenyl ring. |

| HOMO-LUMO Energy Gap | Calculated value (eV) | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. wu.ac.th |

| Electron Density | Reduced on the aromatic ring; concentrated on the carbonyl oxygen and piperazine nitrogens. | Determines the sites for electrophilic and nucleophilic attack and potential for hydrogen bonding. |

| This table presents illustrative data based on typical DFT calculations for similar substituted benzoylpiperazine structures. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. ehu.esscirp.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov By modeling these transitions, key spectroscopic parameters can be determined before a compound is synthesized or tested experimentally.

The calculations can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. ehu.esnih.gov These calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the effect of a solvent, such as chloroform (B151607) or methanol, on the electronic transitions. scirp.orgmdpi.com For 1-(2,6-Dichlorobenzoyl)piperazine, the primary electronic transitions are expected to be π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. nih.gov

| Parameter | Predicted Value (Gas Phase) | Predicted Value (Solvent) | Transition Assignment |

| λmax 1 (nm) | ~285 nm | ~290 nm | n → π |

| Oscillator Strength (f) 1 | Low | Low | |

| λmax 2 (nm) | ~217 nm | ~220 nm | π → π |

| Oscillator Strength (f) 2 | High | High | |

| This table is a representative example of TD-DFT spectroscopic predictions for analogous aromatic amide compounds, illustrating the typical outputs of such calculations. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, from their preferred shapes to their interactions with biological targets.

The conformational landscape of 1-(2,6-Dichlorobenzoyl)piperazine is critical for its ability to interact with other molecules. The piperazine ring's most stable conformation is the chair form. However, the key conformational feature is the orientation of the 2,6-dichlorobenzoyl group relative to the piperazine ring.

Studies on similarly substituted piperazines show that the presence of substituents can strongly favor specific conformations. nih.gov For 1-acyl piperazines, an axial orientation of the substituent can be preferred. nih.gov The significant steric bulk of the two ortho-chlorine atoms creates a substantial energy barrier to rotation around the C-N amide bond, effectively locking the molecule into a limited set of low-energy conformations. This conformational restriction is crucial as it pre-organizes the molecule for binding to a specific target, potentially increasing its affinity and specificity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For a compound like 1-(2,6-Dichlorobenzoyl)piperazine, docking studies could be performed to explore its potential as an inhibitor of various enzymes or a ligand for receptors. The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank.

Preparing the ligand structure, ensuring its correct protonation state and low-energy conformation.

Using docking software (e.g., AutoDock, Schrödinger Maestro) to systematically sample different binding poses of the ligand within the target's active site.

Scoring the poses based on binding energy to identify the most stable and likely binding mode.

Docking studies on other piperazine derivatives have shown their ability to form key interactions, such as hydrogen bonds with amino acid residues and hydrophobic interactions within the binding pocket. nih.gov For instance, piperazine analogs have been successfully docked into targets like thymidine (B127349) phosphorylase, revealing that the piperazine core and its substituents form strong networks of interactions with active site residues. nih.gov Similar studies could identify potential targets for 1-(2,6-Dichlorobenzoyl)piperazine and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. wu.ac.th

Developing a QSAR model for analogs of 1-(2,6-Dichlorobenzoyl)piperazine would involve these steps:

Data Collection : Assembling a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation : For each molecule, calculating a wide range of molecular descriptors that quantify its topological, electronic, and physicochemical properties. Descriptors can include molar refractivity (MR), topological polar surface area (PSA), and quantum chemical parameters like HOMO/LUMO energies. mdpi.comresearchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to the biological activity. wu.ac.th

Validation : Rigorously validating the model's predictive power using internal (cross-validation) and external test sets to ensure it is not overfitted. mdpi.com

A hypothetical QSAR model might take the following form: pIC₅₀ = β₀ + β₁(LogP) + β₂(PSA) + β₃(E_LUMO)

| Term | Descriptor | Typical Contribution |

| pIC₅₀ | Negative logarithm of the IC₅₀ value | The dependent variable representing biological activity. |

| LogP | Logarithm of the octanol-water partition coefficient | Represents the molecule's hydrophobicity; a positive coefficient suggests that higher hydrophobicity increases activity. |

| PSA | Topological Polar Surface Area | Represents the polar surface area; a negative coefficient may indicate that increased polarity decreases cell permeability or target binding. researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; a negative coefficient could mean that a better electron acceptor is more active. researchgate.net |

| This table illustrates a general QSAR equation. The specific descriptors and coefficients would depend on the particular biological activity being modeled. |

Such models provide valuable insights into the structural features that are essential for activity, guiding the rational design of new and more potent molecules. wu.ac.th

Identification of Molecular Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational approach used to correlate the structural features of a molecule, known as molecular descriptors, with its biological activity. These descriptors can be electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices), among others.

A thorough review of the literature indicates that no specific QSAR studies have been published for 1-(2,6-dichlorobenzoyl)piperazine. Consequently, there is no experimentally or computationally derived data identifying specific molecular descriptors that correlate with its biological activity.

In general QSAR studies on broader classes of piperazine derivatives, researchers have identified various molecular descriptors that influence activity. These can include descriptors related to hydrophobicity (LogP), electronic properties (such as the energy of the highest occupied and lowest unoccupied molecular orbitals - HOMO and LUMO), and steric parameters. The presence of the two chlorine atoms on the benzoyl ring of 1-(2,6-dichlorobenzoyl)piperazine would significantly influence its electronic and steric descriptors. The electron-withdrawing nature of the chlorine atoms would affect the charge distribution on the aromatic ring, and their size would create steric hindrance, influencing how the molecule can interact with biological targets. However, without specific research, it is not possible to present a quantitative correlation between these descriptors and any particular biological activity for this compound.

Mechanistic Insights into Preclinical Biological Activities

In Vitro Receptor Binding and Functional Assays

The interaction of a compound with various receptors is fundamental to its pharmacological effect. This is typically characterized by its binding affinity (Ki) and its functional consequence (agonist, antagonist, or inverse agonist activity).

Affinity and Selectivity Profiling

Specific binding affinity data (Ki or IC50 values) for 1-(2,6-dichlorobenzoyl)piperazine at various neurotransmitter receptors are not detailed in the currently available scientific literature. However, the broader class of phenylpiperazine compounds is known to interact with a range of receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. vulcanchem.com The specific substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. For instance, compounds with different halogen substitutions on the phenyl ring exhibit varied affinities for dopamine D2 and D3 receptors. vulcanchem.com Without direct experimental data, the precise affinity and selectivity profile of 1-(2,6-dichlorobenzoyl)piperazine remains uncharacterized.

Agonist/Antagonist Characterization

The functional activity of 1-(2,6-dichlorobenzoyl)piperazine as an agonist or antagonist at specific receptors has not been explicitly reported. The functional outcomes of piperazine (B1678402) derivatives can be diverse; for example, some are 5-HT1A receptor agonists, while others act as antagonists at 5-HT2A or dopamine D2 receptors. rsc.org The nature of the substituent on the piperazine nitrogen and the phenyl ring dictates whether the compound will activate or block a receptor. For example, certain N-substituted piperazine derivatives have been characterized as dopamine D3 receptor antagonists. vulcanchem.com Further functional assays are required to determine the specific agonist or antagonist properties of 1-(2,6-dichlorobenzoyl)piperazine.

Enzyme Inhibition and Activation Studies (In Vitro)

The ability of a compound to inhibit or activate specific enzymes is another key aspect of its mechanism of action.

Specific Enzyme Target Identification

While some piperazine derivatives have been identified as inhibitors of specific enzymes, such as SARS-CoV-2 main protease or various cytochrome P450 isoforms, there is no direct evidence in the available literature identifying specific enzyme targets for 1-(2,6-dichlorobenzoyl)piperazine. General studies have noted that piperazine derivatives can possess antimicrobial and antifungal properties, which may suggest interaction with microbial enzymes. However, the specific molecular targets within these organisms have not been elucidated for this particular compound.

Mechanistic Studies of Enzyme Modulation

Given the lack of identified specific enzyme targets for 1-(2,6-dichlorobenzoyl)piperazine, there are no mechanistic studies detailing how it might modulate enzyme activity. Such studies would typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and structural studies to understand the binding interactions.

Modulation of Cellular Signaling Pathways (In Vitro)

The interaction of a compound with receptors or enzymes ultimately leads to the modulation of intracellular signaling pathways, which control various cellular processes.

Research on other piperazine derivatives has shown their ability to modulate signaling pathways. For example, certain piperazine-2,5-dione derivatives have been found to act as antioxidants by targeting the IL-6/Nrf2 signaling loop. researchgate.net Additionally, some piperazine derivatives can influence cellular processes by increasing intracellular calcium levels or affecting cell monolayer permeability through the disruption of cadherin structures. nih.gov However, no studies have been published that specifically investigate the effects of 1-(2,6-dichlorobenzoyl)piperazine on any cellular signaling pathways.

In-depth Analysis of 1-(2,6-Dichlorobenzoyl)piperazine Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases indicates a significant lack of publicly available information regarding the preclinical biological activities and structure-activity relationships of the chemical compound 1-(2,6-Dichlorobenzoyl)piperazine. Despite extensive searches, specific data on its mechanism of action, including key pathway interactions and downstream cellular effects, remains elusive in the public domain.

The piperazine ring is a well-known scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. researchgate.netnih.govresearchgate.net Derivatives are often designed and synthesized to explore their therapeutic potential. For instance, various piperazine derivatives have been evaluated for their analgesic, sedative, and anti-inflammatory properties. nih.gov

However, the specific compound of interest, 1-(2,6-Dichlorobenzoyl)piperazine, which features a piperazine ring acylated with a 2,6-dichlorobenzoyl group, does not appear to be extensively characterized in published research. While studies on related structures exist, such as those involving different substitutions on the benzoyl or piperazine rings, direct extrapolation of their biological activities and mechanisms to 1-(2,6-Dichlorobenzoyl)piperazine would be scientifically unfounded.

The synthesis of related piperazine-containing molecules, such as (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, has been reported, with these compounds showing moderate to good antimicrobial activity. This highlights the general interest in piperazine-based structures for drug discovery.

Without dedicated preclinical studies on 1-(2,6-Dichlorobenzoyl)piperazine, any discussion of its specific effects on biological pathways, cellular responses, or the rational design of its derivatives would be purely speculative. The impact of the dichloro-substitution on the benzoyl ring in this specific arrangement is a key determinant of its potential interactions with biological targets, but this has not been publicly documented.

Therefore, the following sections of the requested article outline cannot be populated with scientifically accurate and specific information at this time:

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Impact of Specific Substituents on Target Interaction and Functional Activity

Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of 1-(2,6-Dichlorobenzoyl)piperazine.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in separating 1-(2,6-Dichlorobenzoyl)piperazine from impurities and other related substances, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine (B1678402) derivatives due to its versatility and precision. jocpr.comrdd.edu.iq Reversed-phase HPLC is a commonly employed method for the determination and purity evaluation of piperazine-containing compounds. nih.gov

For the analysis of related substances in 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, a similar compound, a reversed-phase HPLC method has been developed using an octadecylsilane (B103800) (C18) bonded silica (B1680970) gel column. google.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.comgoogle.com Detection is typically carried out using a UV detector at a specific wavelength, for instance, 254 nm. google.com The use of gradient elution, where the composition of the mobile phase is changed during the analysis, can enhance the separation of multiple components. google.com

To improve chromatographic efficiency and resolution, especially for piperazine and its derivatives, additives like diethylamine (B46881) can be incorporated into the mobile phase. jocpr.com The selection of the appropriate stationary phase is also critical, with chiral columns like Chiralpak IC being used for specific separations. jocpr.com Method validation is a key aspect, ensuring parameters such as selectivity, precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ) are established. nih.gov

Table 1: Example of HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

| Instrument | Agilent 1200 or similar |

| Column | Octadecylsilane (C18) bonded silica, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 0.02mol/L Disodium hydrogen phosphate solution: Acetonitrile (95:5) |

| Mobile Phase B | Acetonitrile: 0.2mol/L Phosphoric acid solution (95:5) |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Flow Rate | 1.0 ml/min |

This table presents a general example of HPLC conditions that can be adapted for the analysis of 1-(2,6-Dichlorobenzoyl)piperazine and its related substances. google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like some piperazine derivatives. ojp.govrsc.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. unodc.org For piperazine compounds, a common approach involves using a capillary column, such as one coated with 5% phenyl/95% dimethylpolysiloxane. unodc.org

The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. unodc.org Helium is typically used as the carrier gas. rsc.org The mass spectrometer detects the ions produced from the analytes, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net GC-MS methods have been successfully developed for the separation and identification of various piperazine derivatives, including isomers. rsc.orgrsc.org

Advanced Hyphenated Techniques for Mechanistic Metabolite Identification (In Vitro)

Understanding the metabolic fate of 1-(2,6-Dichlorobenzoyl)piperazine is essential. Advanced hyphenated techniques are employed for the in vitro identification of metabolites, primarily using liver microsomes which contain the necessary enzymes for metabolism. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and structurally characterizing drug metabolites in complex biological matrices. nih.govnih.gov This method couples the separation capabilities of liquid chromatography with the dual analyzing power of tandem mass spectrometry. nih.gov

In a typical in vitro metabolism study, the parent drug is incubated with liver microsomes, and the resulting mixture is analyzed by LC-MS/MS. mdpi.com The mass spectrometer is often operated in different scan modes, such as precursor ion scan, product ion scan, and neutral loss scan, to obtain detailed structural information about the metabolites. mdpi.comrsc.org For instance, a common metabolic reaction is hydroxylation, which results in a mass increase of 16 Da. rsc.org By comparing the mass spectra of the parent compound and its metabolites, the site of metabolic modification can often be deduced. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown metabolites. mdpi.com This high mass accuracy, often in the parts-per-million (ppm) range, significantly narrows down the potential chemical formulas for a given metabolite, greatly aiding in its identification. mdpi.com

When coupled with liquid chromatography (LC-HRMS), this technique allows for the confident identification of metabolites in complex mixtures without the need for authentic reference standards in the initial stages. eurl-pesticides.eu The ability to resolve ions with very similar mass-to-charge ratios is a key advantage of HRMS. mdpi.com This is particularly useful in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. researchgate.net

In Vitro Metabolism and Biotransformation Studies

Identification of In Vitro Metabolic Pathways in Subcellular Fractions (e.g., Liver Microsomes)

Oxidative and Conjugative Metabolism

The metabolic pathways of 1-(2,6-Dichlorobenzoyl)piperazine are anticipated to involve both phase I (oxidative) and phase II (conjugative) reactions.

Oxidative Metabolism: Based on studies of structurally related compounds, the primary sites of oxidative metabolism for 1-(2,6-Dichlorobenzoyl)piperazine are the piperazine (B1678402) ring and the dichlorinated benzene (B151609) ring.

Hydroxylation of the Piperazine Ring: Aliphatic hydroxylation of the piperazine ring is a major metabolic pathway for many piperazine-containing compounds. frontiersin.org This can lead to the formation of mono-hydroxylated metabolites. Further oxidation of these hydroxylated intermediates can also occur. frontiersin.org For instance, in studies of other complex molecules containing a piperazine moiety, hydroxylation at the piperazine ring has been observed as a significant metabolic route. frontiersin.orgnih.gov

N-Oxidation: The nitrogen atoms within the piperazine ring are susceptible to N-oxidation, a common metabolic pathway for cyclic tertiary amines. researchgate.net

Hydroxylation of the Dichlorobenzoyl Moiety: The dichlorinated aromatic ring can also undergo hydroxylation, although the presence of two chlorine atoms may influence the site and rate of this reaction.

Dealkylation: Cleavage of the piperazine ring can lead to the formation of various dealkylated derivatives. frontiersin.org In some cases, this can result in the formation of aniline (B41778) derivatives, which can be a concern due to potential toxicity. frontiersin.org

Conjugative Metabolism: Following oxidative metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo phase II conjugation reactions.

Glucuronidation: N-glucuronidation is a significant metabolic pathway for many drugs containing a piperazine moiety. nih.govnih.gov This process involves the addition of a glucuronic acid molecule, which increases the water solubility of the compound and facilitates its excretion. nih.gov While hydroxylation can create a site for O-glucuronidation, direct N-glucuronidation of the piperazine nitrogen is also a possibility. researchgate.net Interestingly, in some studies of piperazine-containing compounds, glucuronide conjugates were not observed despite the formation of hydroxylated metabolites, suggesting that this pathway is not always predominant. frontiersin.org

Metabolite Structural Characterization

The structural characterization of metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com By analyzing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be pinpointed.

For a compound like 1-(2,6-Dichlorobenzoyl)piperazine, metabolite identification would involve looking for characteristic mass shifts corresponding to specific metabolic reactions.

| Metabolic Reaction | Mass Shift | Potential Metabolite Structure |

| Monohydroxylation | +16 Da | Hydroxy-1-(2,6-dichlorobenzoyl)piperazine |

| Dihydroxylation | +32 Da | Dihydroxy-1-(2,6-dichlorobenzoyl)piperazine |

| N-Oxidation | +16 Da | 1-(2,6-Dichlorobenzoyl)piperazine-N-oxide |

| Glucuronidation | +176 Da | 1-(2,6-Dichlorobenzoyl)piperazine-glucuronide |

This table is illustrative and based on general metabolic principles.

Enzymatic Systems Involved in Biotransformation

The biotransformation of 1-(2,6-Dichlorobenzoyl)piperazine is catalyzed by specific enzyme systems, primarily the Cytochrome P450 (CYP) superfamily for oxidative reactions and UDP-glucuronosyltransferases (UGTs) for conjugation. nih.govnih.gov

Cytochrome P450 (CYP) Isoform Involvement

The CYP superfamily is the most important enzyme system involved in the phase I metabolism of a vast number of drugs. nih.gov Several CYP isoforms are known to metabolize piperazine-containing compounds.

CYP3A4: This is a major human CYP isoform and is implicated in the metabolism of many piperazine derivatives. nih.govnih.gov Studies on compounds with a dichlorophenyl ring have also shown metabolism by CYP3A4. nih.gov

CYP2D6: This isoform is also frequently involved in the metabolism of piperazine-containing drugs, particularly in hydroxylation and N-demethylation reactions. nih.govnih.gov

CYP1A2 and CYP2C19: These isoforms have also been shown to contribute to the metabolism of certain piperazine-based compounds. nih.gov

The specific CYP isoforms involved in the metabolism of 1-(2,6-Dichlorobenzoyl)piperazine would be identified through in vitro experiments using recombinant human CYP enzymes and specific chemical inhibitors.

| CYP Isoform | Potential Role in Metabolism of 1-(2,6-Dichlorobenzoyl)piperazine |

| CYP3A4 | Likely a major contributor to oxidative metabolism, including hydroxylation. nih.govnih.gov |

| CYP2D6 | Potentially involved in hydroxylation and/or N-dealkylation. nih.govnih.gov |

| CYP1A2 | Possible minor contributor to oxidative pathways. nih.gov |

| CYP2C19 | Possible minor contributor to oxidative pathways. nih.gov |

This table represents potential involvement based on data from structurally related compounds.

Other Metabolizing Enzymes (e.g., UGTs)

UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for phase II glucuronidation reactions. nih.govnih.gov These enzymes are located in the endoplasmic reticulum of liver cells and other tissues. uva.nlnih.gov

For piperazine-containing drugs, specific UGT isoforms have been identified as key players in their metabolism.

UGT1A4 and UGT2B10: These isoforms have been shown to be particularly important for the N-glucuronidation of various piperazine-containing drugs. nih.gov

The involvement of UGTs in the metabolism of 1-(2,6-Dichlorobenzoyl)piperazine would likely occur after initial oxidation by CYPs, leading to the formation of more polar and readily excretable glucuronide conjugates.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 1-(2,6-Dichlorobenzoyl)piperazine Derivatives

While the piperazine (B1678402) moiety is a well-established pharmacophore in central nervous system (CNS) therapies, the full potential of its derivatives is far from exhausted. nih.gov The core structure is a versatile scaffold for designing new bioactive compounds. researchgate.net Emerging research is focused on identifying and validating new biological targets for piperazine-containing molecules, extending their therapeutic reach beyond traditional applications.

Key areas of exploration include:

Antiproliferative Agents: A significant research avenue is the design of piperazine derivatives as inhibitors of anti-apoptotic proteins. For instance, novel derivatives of 1-(2-fluorophenyl) piperazine have been designed to target B-cell lymphoma 2 (BCL2), a key regulator of apoptosis. nih.gov Inhibition of BCL2 can induce programmed cell death, making it a prime target for cancer therapeutics. nih.govnih.gov Molecular docking studies suggest that piperazine derivatives can fit into the binding cavities of proteins like BCL2, potentially downregulating their expression and arresting the cell cycle. nih.gov

Modulators of the Gut Microbiome: The gut microbiome's influence on health and disease is a rapidly growing field. Bacterial β-glucuronidase (GUS) enzymes in the gut can reverse the metabolism of certain drugs, leading to toxicity. nih.gov Advanced piperazine-containing inhibitors are being developed to selectively target these microbial enzymes without affecting their human counterparts. nih.gov This approach could mitigate the side effects of various medications and reduce homeostatic dysregulation caused by microbial activity. nih.gov

Central Nervous System (CNS) Disorders: The piperazine ring is a cornerstone of many drugs acting on the CNS, primarily through the monoamine pathway. nih.gov Future research will likely explore more nuanced targets within the CNS. This includes designing derivatives with high selectivity for specific receptor subtypes to achieve better efficacy and a more favorable side-effect profile for antipsychotic, antidepressant, and anxiolytic applications. nih.gov

Table 1: Potential Novel Biological Targets for Piperazine Derivatives

| Biological Target | Therapeutic Area | Mechanism of Action |

| B-cell lymphoma 2 (BCL2) | Oncology | Inhibition of the anti-apoptotic protein, leading to induced cell death in cancer cells. nih.govnih.gov |

| Gut Microbial β-glucuronidase (GUS) | Gastroenterology, Toxicology | Selective inhibition of bacterial enzymes to prevent drug reactivation and associated gut toxicity. nih.gov |

| Monoamine Pathway Receptors | Neuropharmacology | Selective modulation of specific receptors involved in neurotransmission for treating depression, anxiety, and psychosis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.gov These computational tools can be applied to every stage of development, from initial hit identification to predicting clinical trial outcomes. nih.govwiley.com

For a scaffold like 1-(2,6-Dichlorobenzoyl)piperazine, AI and ML can be particularly impactful in the following ways:

De Novo Design and Virtual Screening: Machine learning models can be trained on vast libraries of chemical compounds and their biological activities. nih.gov These models can then be used to perform high-throughput virtual screening of new, hypothetical derivatives of 1-(2,6-Dichlorobenzoyl)piperazine against the novel targets identified in the previous section. nih.gov Ensemble-based ML predictions can rank potential molecules, allowing chemists to focus their synthetic efforts on the most promising candidates. nih.gov

Prediction of Physicochemical and ADME/T Properties: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADME/T). AI models, particularly deep learning algorithms, can predict these properties from a molecule's structure with increasing accuracy. nih.gov This allows for the early-stage filtering of compounds that are likely to fail, significantly reducing costs and development time. nih.gov

Lead Optimization: Once a promising hit compound is identified, AI can assist in its optimization. By analyzing structure-activity relationships (SAR), ML algorithms can suggest specific structural modifications to the 1-(2,6-Dichlorobenzoyl)piperazine core to enhance potency, selectivity, or metabolic stability. wiley.com

The use of these data-driven approaches allows researchers to explore a much broader chemical space and focus resources on compounds with the highest probability of success. wiley.comnih.gov

Development of Advanced Synthetic Strategies for Complex Architectures

The structural diversity of piperazine derivatives used in medicinal chemistry has been somewhat limited, with most modifications occurring at the nitrogen atoms. mdpi.com To fully explore the potential of the 1-(2,6-Dichlorobenzoyl)piperazine scaffold, chemists are developing advanced synthetic strategies to create more complex, three-dimensional architectures by modifying the carbon backbone of the piperazine ring. mdpi.com

Modern synthetic methods are enabling this transition:

C-H Functionalization: This cutting-edge strategy allows for the direct conversion of a carbon-hydrogen bond on the piperazine ring into a new carbon-carbon or carbon-heteroatom bond. Photoredox catalysis, for example, can be used to achieve the direct α-C–H arylation, vinylation, or heteroarylation of N-protected piperazines. mdpi.com This method provides a powerful and efficient route to novel analogs that were previously difficult or impossible to synthesize. mdpi.com

Rearrangement Reactions: A variety of rearrangement reactions are being employed to construct the piperazine core or its analogs. Methods like the Ugi-Smiles, Aza-Wittig, and Stevens rearrangements provide access to diverse and complex heterocyclic structures under various reaction conditions. researchgate.neteurekaselect.com

Multi-component and Convergent Synthesis: To build complex molecules efficiently, chemists are turning to multi-component reactions and convergent synthetic routes. nih.gov For example, a convergent approach can be used to prepare different fragments of a target molecule separately before combining them in the final steps. This is illustrated in the synthesis of piperazine-tethered bergenin (B1666849) hybrids, where different heterocyclic moieties are prepared and then linked to the piperazine core. nih.gov Another strategy involves using readily available starting materials like 1,4-diazabicyclo[2.2.2]octane (DABCO) and cleaving its C-N bond to generate substituted piperazines in a one-pot, metal-free process. researchgate.net

These advanced synthetic protocols are crucial for moving beyond simple analogs and creating next-generation therapeutics based on the 1-(2,6-Dichlorobenzoyl)piperazine scaffold. mdpi.comresearchgate.net

Table 2: Comparison of Advanced Synthetic Strategies for Piperazine Derivatives

| Synthetic Strategy | Key Features | Application for Complex Architectures |

| Photoredox C-H Functionalization | Direct modification of the piperazine carbon skeleton; mild reaction conditions. mdpi.com | Creates novel α-aryl or α-vinyl substituted piperazines, expanding structural diversity. mdpi.com |

| Rearrangement Reactions (e.g., Ugi-Smiles, Aza-Wittig) | Forms complex heterocyclic systems through intramolecular bond reorganization. eurekaselect.com | Provides access to a wide range of piperazine analogs with unique ring structures. researchgate.neteurekaselect.com |

| DABCO Ring-Opening | Uses a simple, commercially available starting material; often metal-free and operationally simple. researchgate.net | An efficient one-pot method to generate diverse N-substituted piperazines. researchgate.net |

| Convergent Synthesis | Involves preparing complex fragments separately before combining them. nih.gov | Facilitates the efficient construction of large, multi-functional hybrid molecules. nih.gov |

Q & A

Q. Methodological Answer :

- Spectroscopic characterization :

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 48.2%, H: 3.8%, N: 9.4%) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 303.0 (C₁₁H₁₁Cl₂N₂O⁺) .

Intermediate: What experimental models are suitable for evaluating the local anesthetic activity of 1-(2,6-Dichlorobenzoyl)piperazine?

Q. Methodological Answer :

- In vitro assays :

- In vivo models :

Advanced: How can structural modifications of 1-(2,6-Dichlorobenzoyl)piperazine resolve contradictions between predicted and observed biological activity?

Methodological Answer :

highlights reduced activity in beta-cyclodextrin-modified derivatives despite low toxicity. To reconcile this:

- Rational design : Replace the dichlorobenzoyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity and receptor binding .

- Co-crystallization studies : Perform X-ray diffraction to analyze interactions between the compound and target proteins (e.g., T-type calcium channels) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Advanced: What computational strategies are effective for predicting the pharmacokinetic profile of 1-(2,6-Dichlorobenzoyl)piperazine?

Q. Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate:

- Molecular dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields; trajectories >100 ns assess passive diffusion .

- Toxicity prediction : Apply ProTox-II to identify hepatotoxicity or mutagenicity risks from reactive metabolites (e.g., chloroacetyl intermediates) .

Advanced: How can researchers address discrepancies in antiplatelet activity data for piperazine derivatives like 1-(2,6-Dichlorobenzoyl)piperazine?

Methodological Answer :

Conflicting reports (e.g., vs. literature [32]) may arise from assay variability:

- Standardized assays : Use light transmission aggregometry (LTA) with platelet-rich plasma (PRP) and agonists (e.g., ADP 20 µM or collagen 2 µg/mL). Report IC₅₀ values with SEM .

- Mechanistic studies : Measure thromboxane B₂ (TXB₂) inhibition via ELISA to confirm COX-1 vs. P2Y₁₂ receptor targets .

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Intermediate: What formulation strategies improve the solubility and stability of 1-(2,6-Dichlorobenzoyl)piperazine in aqueous media?

Q. Methodological Answer :

- pH adjustment : Maintain solutions at pH 7.4–8.0 (phosphate buffer) to prevent hydrolysis of the amide bond; avoid extremes (<5 or >10) .

- Cyclodextrin inclusion : Beta-cyclodextrin (10–20% w/v) enhances solubility but may reduce activity (); test alternative carriers (e.g., sulfobutyl ether-β-CD) .

- Lyophilization : Freeze-dry with cryoprotectants (trehalose or mannitol) for long-term storage; reconstitute in saline for in vivo use .

Advanced: How do supramolecular interactions influence the crystallinity and thermal stability of 1-(2,6-Dichlorobenzoyl)piperazine?

Q. Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, Cl···Cl) using CrystalExplorer; >60% H-bonding indicates high thermal stability .

- DSC/TGA : Melting points >200°C and decomposition temperatures >300°C correlate with dense packing and strong van der Waals interactions .

- Co-crystallization : Co-form with diclofenac or naproxen to improve crystallinity and bioavailability via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.